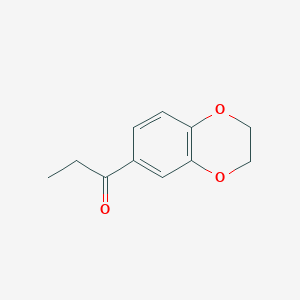
4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would be based on the benzene ring, which is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would likely involve electrophilic aromatic substitution, given the presence of the benzene ring . This is a two-step mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
Synthesis and Therapeutic Potential
Pro-Apoptotic Effects in Cancer Cells
Sulfonamide derivatives, including compounds related to 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, have been synthesized and evaluated for their anti-cancer activity. These compounds exhibit significant reduction in cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines, potentially mediated by the activation of p38 and ERK signaling pathways (Cumaoğlu et al., 2015).
Synthesis of Novel Sulfonamide Molecules
Research involving the synthesis of new sulfonamide compounds from 4-nitroaniline and methylbenzene-1-sulfonyl chloride has been conducted. These compounds have been characterized and analyzed for structural and electronic properties, showcasing the versatility of sulfonamide chemistry in creating molecules with potential biological activities (Murthy et al., 2018).
Material Science and Chemical Studies
Structural Analysis of Sulfonamide Compounds
The gas-phase structure of related sulfonamide molecules, like 4-nitrobenzene sulfonyl chloride, has been determined through electron diffraction and quantum chemical studies. These analyses provide insights into the molecular geometry and electronic structure of such compounds, which are essential for understanding their reactivity and potential applications in material science (Petrov et al., 2009).
Environmental Applications
Studies have explored the role of sulfonamide derivatives in environmental applications, such as the degradation of dyes in wastewater treatment processes. For instance, the interaction of chloride ions with sulfonamide-based advanced oxidation processes demonstrates the complexity of using these compounds in environmental remediation, highlighting their potential to form chlorinated byproducts (Yuan et al., 2011).
Mécanisme D'action
The mechanism of action for reactions involving “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would likely involve the electrophilic aromatic substitution mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitrobenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDSCCOEXACQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)

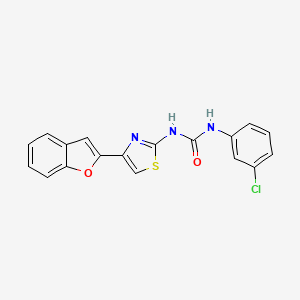

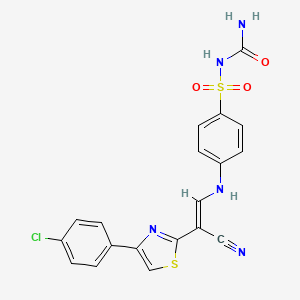
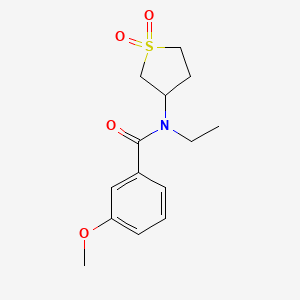
![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)
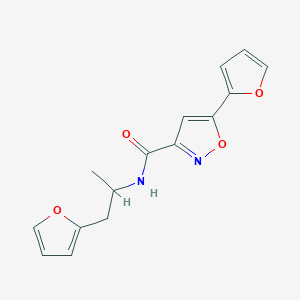
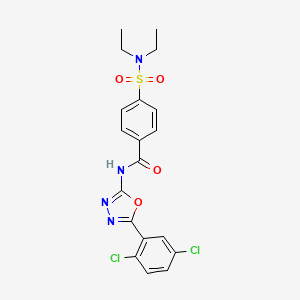
![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)
![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)

